molecular formula C9H9N5O2 B3345625 2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone CAS No. 107426-02-8

2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone

Cat. No.: B3345625
CAS No.: 107426-02-8
M. Wt: 219.2 g/mol
InChI Key: UZNSQVANLIBROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a methyl group at the 3-position, a nitro group at the 6-position, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone typically involves the condensation of 3-methyl-6-nitroquinoxalinone with hydrazine or its derivatives. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The hydrazone moiety can be oxidized to form the corresponding azo compound using oxidizing agents like potassium permanganate.

    Substitution: The methyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, acetic acid.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Azo compound: Formed by the oxidation of the hydrazone moiety.

    Substituted derivatives: Formed by nucleophilic substitution at the 3-position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress and damage cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalinone derivatives: Compounds with similar core structures but different substituents.

    Indazole derivatives: Compounds with a similar nitrogen-containing heterocyclic ring system.

    Benzimidazole derivatives: Compounds with a fused benzene and imidazole ring system.

Uniqueness

2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-methyl-6-nitroquinoxalin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-5-9(13-10)12-7-3-2-6(14(15)16)4-8(7)11-5/h2-4H,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNSQVANLIBROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542688
Record name 2-Hydrazinyl-3-methyl-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107426-02-8
Record name 2-Hydrazinyl-3-methyl-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone
Reactant of Route 3
Reactant of Route 3
2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone
Reactant of Route 4
Reactant of Route 4
2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone
Reactant of Route 5
Reactant of Route 5
2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone
Reactant of Route 6
2(1H)-Quinoxalinone, 3-methyl-6-nitro-, hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.